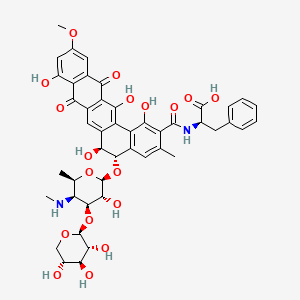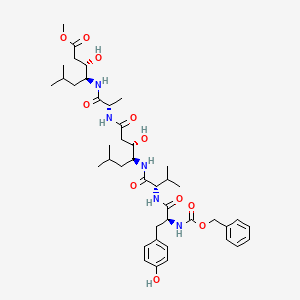
2(3H)-Furanone, 5-hexyldihydro-4-methyl-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Furanone, 5-hexyldihydro-4-methyl-, trans- is an organic compound with the molecular formula C9H16O2 It is a furanone derivative, characterized by a furan ring with a hexyl and a methyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 5-hexyldihydro-4-methyl-, trans- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 5-hexyl-4-methyl-2-pentenoic acid. The reaction is carried out in the presence of a strong acid such as sulfuric acid, which facilitates the formation of the furanone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
2(3H)-Furanone, 5-hexyldihydro-4-methyl-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuran or tetrahydrofuran derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the furanone ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Dihydrofuran, tetrahydrofuran derivatives.
Substitution: Various substituted furanones depending on the nucleophile used.
科学的研究の応用
2(3H)-Furanone, 5-hexyldihydro-4-methyl-, trans- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 2(3H)-Furanone, 5-hexyldihydro-4-methyl-, trans- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, its antimicrobial activity may result from the inhibition of key enzymes in microbial metabolic pathways, leading to cell death.
類似化合物との比較
Similar Compounds
- 2(3H)-Furanone, 5-butyldihydro-4-methyl-
- 2(3H)-Furanone, 5-pentyldihydro-4-methyl-
- 2(3H)-Furanone, 5-octyldihydro-4-methyl-
Uniqueness
2(3H)-Furanone, 5-hexyldihydro-4-methyl-, trans- is unique due to its specific hexyl substituent, which imparts distinct chemical and physical properties
特性
CAS番号 |
147254-33-9 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC名 |
(4S,5R)-5-hexyl-4-methyloxolan-2-one |
InChI |
InChI=1S/C11H20O2/c1-3-4-5-6-7-10-9(2)8-11(12)13-10/h9-10H,3-8H2,1-2H3/t9-,10+/m0/s1 |
InChIキー |
XNRLAEXLQFIKEY-VHSXEESVSA-N |
異性体SMILES |
CCCCCC[C@@H]1[C@H](CC(=O)O1)C |
正規SMILES |
CCCCCCC1C(CC(=O)O1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


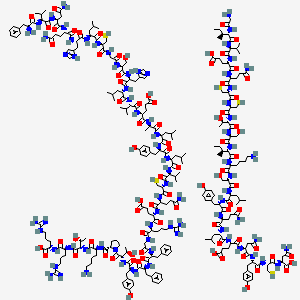
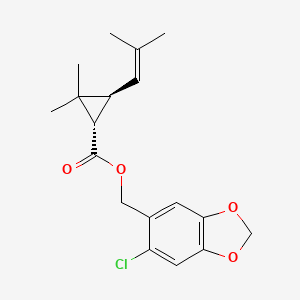

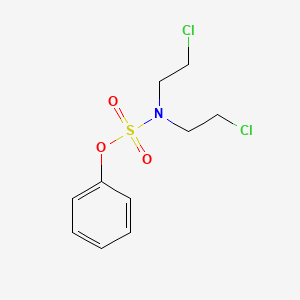
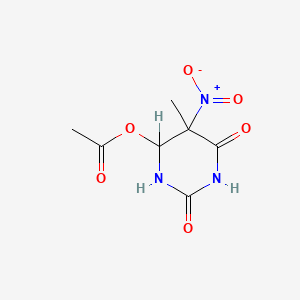

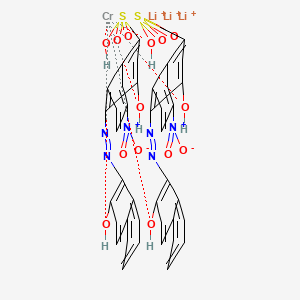
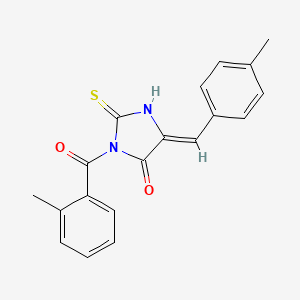
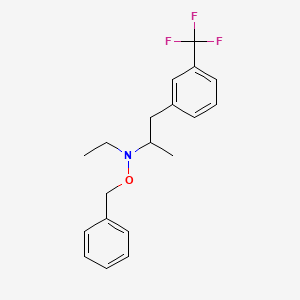
![(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;(2S)-2-hydroxy-2-phenylacetic acid](/img/structure/B15192023.png)
